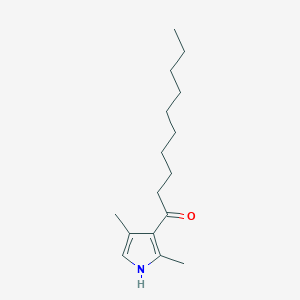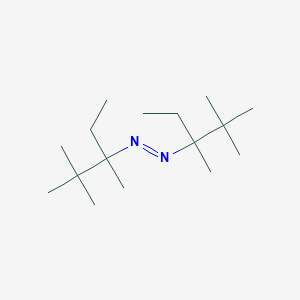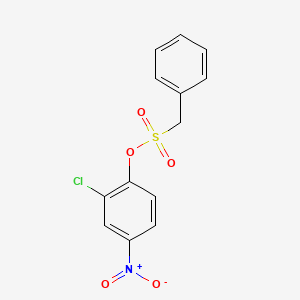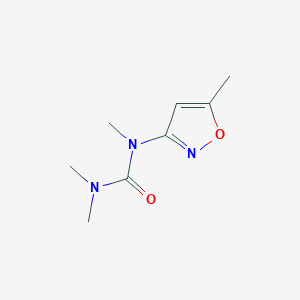![molecular formula C7H7N B14647356 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 51934-08-8](/img/structure/B14647356.png)
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile is a highly strained carbocyclic compound that belongs to the family of bicyclo[1.1.0]butanes. These compounds are characterized by their unique structure, which includes a four-membered ring with a bridging carbon-carbon bond. The high strain energy in these molecules makes them interesting subjects for theoretical and practical studies in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the 3-exo-tet cyclization reaction of a cyclopropane or cyclobutane precursor . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile . These reactions often require specific conditions, such as the use of sodium fluoride in dioxane at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The strained ring system can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include cyclobutanes, azetidines, and other ring systems that result from the strain-release transformations .
Applications De Recherche Scientifique
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile exerts its effects is primarily through strain-release reactions. The high strain energy in the molecule makes it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the family, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure but similar reactivity.
Uniqueness
3-Ethenylbicyclo[11Its ability to undergo a wide range of chemical reactions and its use in strain-release chemistry make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51934-08-8 |
|---|---|
Formule moléculaire |
C7H7N |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
3-ethenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-2-6-3-7(6,4-6)5-8/h2H,1,3-4H2 |
Clé InChI |
QMQVNQZLXDMMMS-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CC1(C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)






![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)


![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)

